

# A Statistical Showdown: OSDI and Schirmer's Test in Lifitegrast Clinical Trials

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A deep dive into the pivotal clinical trials of Lifitegrast reveals a nuanced picture of its efficacy in treating dry eye disease, with the Ocular Surface Disease Index (OSDI) and Schirmer's test painting a detailed landscape of its impact on both patient-reported symptoms and tear production. This comprehensive guide synthesizes the statistical analysis from the foundational OPUS-1, OPUS-2, OPUS-3, and SONATA trials, offering researchers, scientists, and drug development professionals a clear comparison of Lifitegrast's performance against placebo.

Lifitegrast, a lymphocyte function-associated antigen-1 (LFA-1) antagonist, was engineered to quell the inflammatory cascades that underpin dry eye disease. The clinical development program for Lifitegrast meticulously evaluated its therapeutic effects through a battery of assessments, with the OSDI and Schirmer's test serving as key barometers of its success. The OSDI, a validated 12-item questionnaire, captures the patient's subjective experience of dry eye symptoms and their impact on vision-related functions. In contrast, the Schirmer's test provides an objective measure of aqueous tear production.

An analysis of the data from the pivotal trials underscores Lifitegrast's consistent ability to improve patient-reported symptoms, particularly as measured by the eye dryness score (EDS), a key component of the OSDI. However, its effect on tear production, as measured by the Schirmer's test, was less pronounced and often not statistically significant when compared to placebo.



## Quantitative Analysis of OSDI and Schirmer's Test Results

The following tables summarize the key statistical findings for the Ocular Surface Disease Index (OSDI) and Schirmer's test from the major clinical trials of Lifitegrast.

Table 1: Ocular Surface Disease Index (OSDI) and Eye Dryness Score (EDS) Results

Trial	Treatment Group	Baseline Mean (SD)	Change from Baseline at Day 84 Mean (SD)	p-value vs. Placebo
OPUS-1	Lifitegrast	OSDI: Not Reported	VR-OSDI: -0.11 (Not Reported)	0.7894[1][2]
Placebo	OSDI: Not Reported	VR-OSDI: -0.12 (Not Reported)		
OPUS-2	Lifitegrast	EDS: ~65	-35.30 (Not Reported)	<0.0001[1][3]
Placebo	EDS: ~65	-22.75 (Not Reported)		
OPUS-3	Lifitegrast	EDS: ≥40	Treatment Effect: 7.16 (95% CI: 3.04-11.28)	0.0007[4][5]
Placebo	EDS: ≥40			
SONATA	Not a primary endpoint for efficacy analysis. Focused on safety.	_		

Note: For OPUS-2 and OPUS-3, the primary symptom endpoint was the Eye Dryness Score (EDS), a component of the OSDI, measured on a 100-point visual analog scale. For OPUS-1,







the co-primary symptom endpoint was the visual-related function subscale of the OSDI (VR-OSDI). Data for the total OSDI score was not consistently reported as a primary outcome.

Table 2: Schirmer's Test Results (mm/5 min)



Trial	Treatment Group	Baseline Mean (SD)	Mean (SD) at Day 84	p-value vs. Placebo
OPUS-1	Lifitegrast (n=293)	4.90 (3.008)	6.63 (5.772)	0.4230[4]
Placebo (n=295)	4.69 (2.855)	6.26 (5.598)		
OPUS-2	Not reported as a primary or key secondary endpoint with detailed statistical analysis in readily available publications.			
OPUS-3	Not reported as a primary or key secondary endpoint with detailed statistical analysis in readily available publications.			
SONATA	Safety study; inclusion criteria required a Schirmer test score of ≥1 and ≤10 mm. Efficacy data on changes in Schirmer scores were not a primary focus. [6][7]			



# Experimental Protocols Ocular Surface Disease Index (OSDI)

The OSDI is a 12-item patient-reported outcome questionnaire designed to provide a rapid assessment of the symptoms of dry eye disease and their impact on vision-related function. The questionnaire is divided into three subscales: ocular symptoms, vision-related function, and environmental triggers.[8]

- Administration: Patients were asked to recall their symptoms over the preceding week.
- Scoring: Each of the 12 questions is graded on a scale of 0 to 4, where 0 represents "none of the time" and 4 represents "all of the time." The total OSDI score is calculated using the following formula: OSDI Score = [(sum of scores for all questions answered) x 25] / (total number of questions answered) Scores range from 0 to 100, with higher scores indicating greater disability. The normal range is typically considered 0-12, mild is 13-22, moderate is 23-32, and severe is 33-100.[8] In the OPUS trials, a key component of the OSDI, the Eye Dryness Score (EDS), was often used as a primary endpoint and was measured on a 100-point visual analog scale (VAS), where 0 indicates no discomfort and 100 indicates maximal discomfort.[3][4]

## **Schirmer's Test**

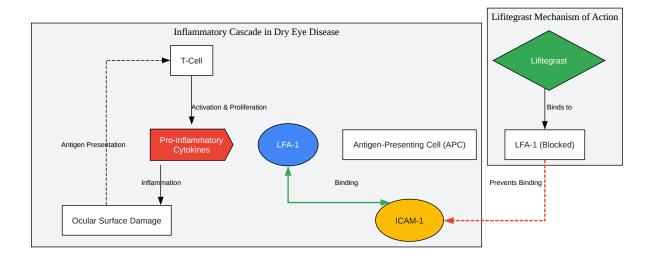
The Schirmer's test was performed to assess the volume of aqueous tear production. The procedure was standardized across the clinical trials.

- Procedure: A sterile filter paper strip (5 mm wide and 35 mm long) was placed at the junction of the middle and lateral one-third of the lower eyelid margin, without topical anesthesia.
- Measurement: The patient was instructed to close their eyes gently for 5 minutes. After 5 minutes, the strip was removed, and the length of the moistened area was measured in millimeters from the notch.[6]
- Inclusion Criteria: A notable and consistent inclusion criterion across the OPUS and SONATA
  trials was a baseline Schirmer's test score of ≥1 mm and ≤10 mm in at least one eye,
  indicating a population with pre-existing aqueous tear deficiency.[5][7][9]



**Signaling Pathways and Experimental Workflow** 

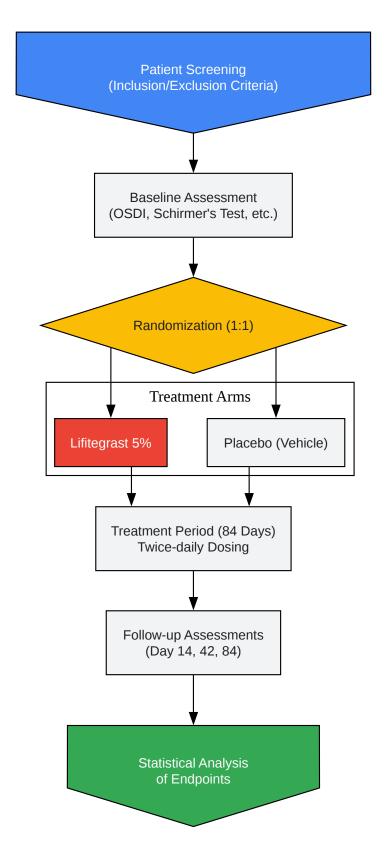
The following diagrams illustrate the mechanism of action of Lifitegrast and the general workflow of the clinical trials.



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Caption: Mechanism of Action of Lifitegrast in Dry Eye Disease.





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Caption: General Workflow of the Lifitegrast Phase III Clinical Trials.



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